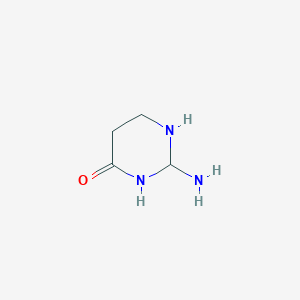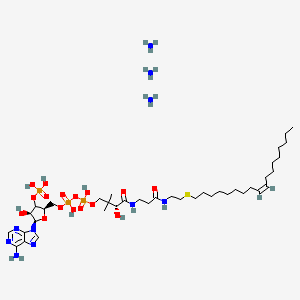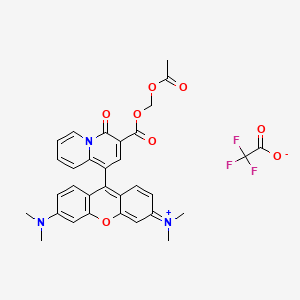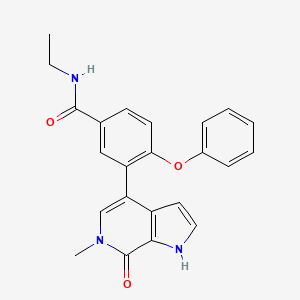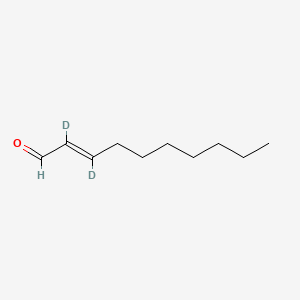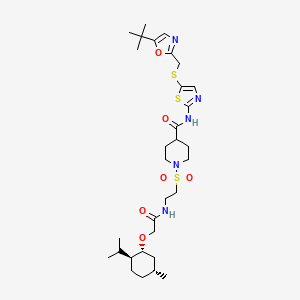
Degrader LL-K9-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LL-K9-3 is a selective hydrophobic tagging technology-based degrader that specifically targets the CDK9-cyclin T1 complex. It displays DC50 values of 589 nM for cyclin T1 and 662 nM for CDK9 . This compound consists of the CDK9 inhibitor, SNS 032, linked to a hydrophobic tag via a glycol linker . LL-K9-3 does not affect the degradation of other CDKs (CDK1, 2, 4, 5, 6, and 7) . It has been tested in 22RV1 cells, where it effectively reduces androgen receptor and cMyc expression by inducing the selective and synchronous degradation of CDK9 and cyclin T1 .
Preparation Methods
LL-K9-3 is synthesized by linking the CDK9 inhibitor, SNS 032, to a hydrophobic tag via a glycol linker . The specific synthetic routes and reaction conditions for LL-K9-3 are not widely detailed in public literature. the general approach involves the use of selective hydrophobic tagging technology to achieve the desired degradation effect . Industrial production methods for LL-K9-3 are also not extensively documented, but they likely follow similar principles used in the synthesis of other small-molecule degraders.
Chemical Reactions Analysis
LL-K9-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of LL-K9-3 may result in the formation of oxidized derivatives, while reduction may yield reduced derivatives.
Scientific Research Applications
LL-K9-3 has several scientific research applications, including:
Mechanism of Action
LL-K9-3 exerts its effects by inducing the polyubiquitination of CDK9-cyclin T1 complexes, leading to their proteasome-mediated degradation . This mechanism involves the use of hydrophobic tagging technology to promote the selective and synchronous degradation of CDK9 and cyclin T1 . The molecular targets of LL-K9-3 include CDK9 and cyclin T1, and the pathways involved are related to transcriptional regulation and cell cycle control .
Comparison with Similar Compounds
LL-K9-3 is unique in its selective degradation of the CDK9-cyclin T1 complex. Similar compounds include:
SNS 032: A CDK9 inhibitor that does not induce degradation of the CDK9-cyclin T1 complex.
THAL-SNS-032: A CDK9 PROTAC that also targets CDK9 but is less effective than LL-K9-3 in degrading the CDK9-cyclin T1 complex.
Dinaciclib: Another CDK9 inhibitor with broader activity against other CDKs.
LL-K9-3 stands out due to its higher antiproliferative and pro-apoptotic activities compared to its parental CDK9 inhibitor, SNS 032, and the CDK9 PROTAC, THAL-SNS-032 .
Properties
Molecular Formula |
C31H49N5O6S3 |
|---|---|
Molecular Weight |
684.0 g/mol |
IUPAC Name |
N-[5-[(5-tert-butyl-1,3-oxazol-2-yl)methylsulfanyl]-1,3-thiazol-2-yl]-1-[2-[[2-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]ethylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H49N5O6S3/c1-20(2)23-8-7-21(3)15-24(23)41-18-26(37)32-11-14-45(39,40)36-12-9-22(10-13-36)29(38)35-30-34-17-28(44-30)43-19-27-33-16-25(42-27)31(4,5)6/h16-17,20-24H,7-15,18-19H2,1-6H3,(H,32,37)(H,34,35,38)/t21-,23+,24-/m1/s1 |
InChI Key |
NPRIWHDFWDSJRZ-YFNKSVMNSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]([C@@H](C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
Canonical SMILES |
CC1CCC(C(C1)OCC(=O)NCCS(=O)(=O)N2CCC(CC2)C(=O)NC3=NC=C(S3)SCC4=NC=C(O4)C(C)(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
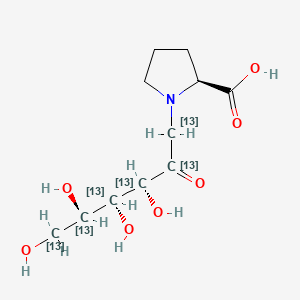
![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide](/img/structure/B15135734.png)
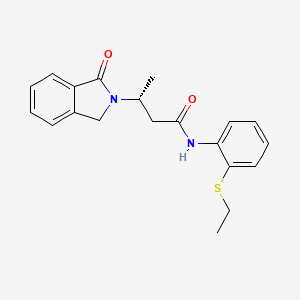

![9,10-Anthracenedione, 1,4-bis[(2,6-dibromo-4-methylphenyl)amino]-](/img/structure/B15135746.png)
